molecular formula C30H46O4 B566178 (3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate CAS No. 69425-77-0

(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate

Cat. No.: B566178
CAS No.: 69425-77-0
M. Wt: 470.694
InChI Key: HJJUINMDVUZOPE-VKXPXGBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate: is a complex organic compound belonging to the class of ergostane steroids. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a triene system. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Acetylation: Conversion of hydroxyl groups to acetate esters using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the Triene System: This involves dehydrogenation reactions to introduce double bonds at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

Scientific Research Applications

(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex steroids and as a model compound for studying steroid chemistry.

    Biology: Investigated for its potential role in modulating biological pathways and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Binding to Receptors: Interacting with steroid receptors to modulate gene expression and cellular responses.

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, thereby affecting cellular functions.

    Signal Transduction: Modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate is unique due to its specific triene system and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

69425-77-0

Molecular Formula

C30H46O4

Molecular Weight

470.694

IUPAC Name

[(3S,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C30H46O4/c1-19(12-17-30(7,33)27(3,4)32)24-10-11-25-23-9-8-21-18-22(34-20(2)31)13-15-28(21,5)26(23)14-16-29(24,25)6/h8-9,12,17,19,22,24-26,32-33H,10-11,13-16,18H2,1-7H3/b17-12+/t19-,22+,24-,25+,26+,28+,29-,30?/m1/s1

InChI Key

HJJUINMDVUZOPE-VKXPXGBTSA-N

SMILES

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C

Synonyms

(3β,22E,24ξ)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate
Reactant of Route 2
Reactant of Route 2
(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate
Reactant of Route 3
(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate
Reactant of Route 4
(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate
Reactant of Route 5
(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate
Reactant of Route 6
(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.